N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
Description
N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a benzo[4,5]imidazo[1,2-c]quinazoline core. This structure integrates a benzimidazole fused to a quinazoline scaffold, substituted with a thioether-linked carboxamide side chain. Key structural elements include:
- Thioethyl bridge: A sulfur-containing (-S-) linkage connecting the core to a 2-oxoethyl group, enhancing metabolic stability compared to oxygen analogs.
- 3,4-Dimethoxyphenethyl substituent: A lipophilic aromatic group with electron-donating methoxy moieties, which may influence receptor binding or solubility.
- N-benzyl carboxamide: A polar terminal group contributing to hydrogen-bonding capacity and solubility modulation.
Its structural complexity underscores the importance of substituent-driven pharmacological optimization.
Properties
IUPAC Name |
N-benzyl-6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31N5O4S/c1-42-29-15-12-22(18-30(29)43-2)16-17-35-31(40)21-44-34-38-27-19-24(33(41)36-20-23-8-4-3-5-9-23)13-14-25(27)32-37-26-10-6-7-11-28(26)39(32)34/h3-15,18-19H,16-17,20-21H2,1-2H3,(H,35,40)(H,36,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIWMTNMZCWGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C5=NC6=CC=CC=C6N52)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide involves multiple steps. The starting materials typically include benzoimidazoquinazoline derivatives, which are then functionalized through various chemical reactions. Common synthetic routes involve:
Nucleophilic Substitution: Introduction of the benzyl group through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Thioether Formation: Introduction of the thioether linkage by reacting with appropriate thiol compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer treatment. Studies indicate that derivatives of quinazoline compounds exhibit high inhibitory activity against fibroblast activation protein (FAP), which is often overexpressed in tumor tissues. The compound has been shown to target epithelial tumors effectively, making it a candidate for both therapeutic and diagnostic applications in oncology .
Inhibition of Fibroblast Activation Protein
The compound has demonstrated a remarkable affinity for inhibiting fibroblast activation protein, surpassing previously known inhibitors by significant margins. This characteristic allows for targeted therapy in cancer treatments, potentially reducing side effects associated with conventional chemotherapy .
Efficacy in Tumor Models
Recent studies have utilized mouse models to evaluate the efficacy of this compound in vivo. The results indicated that the most potent variants of these compounds exhibited excellent stability in plasma and microsomes, which is crucial for maintaining therapeutic levels during treatment .
Comparative Analysis with Other Compounds
In comparative studies against established FAP inhibitors, N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide was found to be over 20 times more effective than leading alternatives like UAMC-1110. This suggests a promising avenue for further development as a targeted cancer therapy .
Future Research Directions
Given its promising pharmacological profile, future research should focus on:
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.
- Structural Modifications : Investigating structural analogs to enhance potency and reduce potential side effects.
- Combination Therapies : Exploring the use of this compound in combination with other anticancer agents to improve therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analog is N-[2-(3,4-dimethoxyphenyl)ethyl]-6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)benzimidazo[1,2-c]quinazoline-3-carboxamide (referred to as Compound A), detailed in . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Substituent Chemistry: The target compound’s 3,4-dimethoxyphenethyl group introduces enhanced lipophilicity and aromatic surface area compared to Compound A’s 3-methoxypropyl group. This may improve membrane permeability or target engagement in hydrophobic binding pockets . The N-benzyl carboxamide in the target compound vs.
Metabolic Stability :
- The thioether bridge in both compounds confers resistance to oxidative degradation compared to ether analogs. However, the target compound’s larger aromatic substituent may slow hepatic clearance due to increased molecular weight .
Synthetic Accessibility :
- Compound A’s shorter aliphatic chain simplifies synthesis, whereas the target compound’s benzyl and dimethoxyphenethyl groups require multi-step functionalization, as inferred from cyclization strategies in .
Therapeutic Potential: While neither compound’s bioactivity is explicitly reported, the target compound’s structural features align with kinase inhibitors (e.g., EGFR or VEGFR), where bulky aromatic substituents enhance affinity. Compound A’s smaller substituent may favor solubility-dependent applications .
Biological Activity
N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzyl group, a quinazoline core, and a thioether linkage. Its molecular weight is approximately 588.7 g/mol, with notable properties such as a high lipophilicity (XLogP3-AA = 4.8), indicating potential for membrane permeability and bioavailability .
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- AChE Inhibition : Some derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which can have implications for neurodegenerative diseases like Alzheimer's .
- Antimycobacterial Activity : Related compounds have demonstrated antimycobacterial properties, suggesting potential applications in treating tuberculosis .
Biological Activity Overview
The biological activities of this compound can be categorized based on in vitro and in vivo studies:
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:
- In vitro studies : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.
- Mechanistic insights : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have shown antifungal activity against common pathogens.
Case Study 1: AChE Inhibition
A study focused on the structure-activity relationship (SAR) of related compounds showed that modifications to the benzyl and thio groups significantly influenced AChE inhibitory activity. The best-performing analogs had IC50 values in the low nanomolar range .
Case Study 2: Antimycobacterial Properties
Another investigation assessed the antimycobacterial activity of quinazoline derivatives. The lead compound displayed submicromolar activity against Mycobacterium tuberculosis, with no observed cytotoxicity in human fibroblast cell lines .
Data Tables
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR to verify regiochemistry of the quinazoline core and substituent positions .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 587.2202 vs. calculated 587.2202) .
- HPLC : Assess purity (>95% recommended for biological assays) .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like DBU improve cyclization efficiency .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during thioether formation .
- Catalyst selection : Palladium/copper systems for cross-coupling steps, with formic acid derivatives as CO surrogates to reduce nitro groups .
How should researchers resolve contradictions in spectral data during characterization?
Q. Advanced
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic region .
- Isotopic labeling : Use 15N/13C-labeled precursors to track ambiguous peaks in complex heterocycles .
- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of regiochemistry (e.g., distinguishing imidazo[1,2-c] vs. [1,2-a] isomers) .
What stability considerations are critical for handling this compound?
Q. Basic
- Storage : -20°C under inert atmosphere (N2/Ar) to prevent oxidation of the thioether group .
- pH sensitivity : Avoid extremes (<3 or >10) to prevent hydrolysis of the carboxamide .
- Light protection : Shield from UV exposure due to the conjugated quinazoline core .
How do functional groups influence reactivity in downstream modifications?
Q. Advanced
- Thioether linkage : Susceptible to oxidation (e.g., with mCPBA to sulfoxide) for probing SAR .
- Dimethoxyphenethyl group : Participates in π-π stacking with biological targets; methylation/demethylation alters binding affinity .
- Carboxamide : Reacts with hydrazine or amines for derivatization (e.g., hydrazide formation) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Analog synthesis : Replace the benzyl group with substituted aryl/heteroaryl moieties to assess target selectivity .
- Bioisosteric swaps : Substitute the thioether with selenoether or ether groups to evaluate metabolic stability .
- In silico docking : Use molecular dynamics simulations to prioritize analogs with predicted binding to kinase domains .
What methodologies are recommended for assessing biological interactions?
Q. Advanced
- In vitro assays : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Cellular uptake : LC-MS/MS quantification in cell lysates after incubation .
- Target engagement : CETSA (Cellular Thermal Shift Assay) to confirm binding to intended proteins .
How can solubility challenges be addressed for in vivo studies?
Q. Advanced
- Prodrug design : Introduce phosphate or ester groups at the carboxamide for enhanced aqueous solubility .
- Formulation : Use cyclodextrins or lipid nanoparticles for intravenous administration .
- Salt formation : Hydrochloride or mesylate salts improve crystallinity and dissolution rates .
What strategies mitigate batch-to-batch variability in synthesis?
Q. Advanced
- Process analytical technology (PAT) : Real-time monitoring via FTIR/Raman to track reaction progression .
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, agitation rate) using response surface methodology .
- Purification protocols : Dual-column flash chromatography (normal phase → reverse phase) for high-purity isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
